molecular formula C15H14Cl2N2O2 B5151903 N-(3,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea

N-(3,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea

Cat. No. B5151903
M. Wt: 325.2 g/mol
InChI Key: BSTHHRXYTWDYSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea involves reactions of specific precursors under controlled conditions. Similar compounds, such as N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, have been synthesized through reactions between acylazides and amino-thiadiazole derivatives, hinting at complex synthetic routes for urea derivatives (Song Xin-jian et al., 2006). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated synthesis routes demonstrate the versatility in producing urea compounds, highlighting a method for converting carboxylic acids to ureas in a single pot without racemization (Kishore Thalluri et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including crystallography, provides insights into the spatial arrangement of atoms within these compounds. For instance, the crystal structure and biological activities of related compounds, such as (R)-N'-(2-(4-methoxy-6-chloro)pyrimidyl)-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea, have been studied, revealing how structural variations affect biological efficacy (Li Jing-zhi et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of N-(3,4-dichlorophenyl)-N'-(4-ethoxyphenyl)urea and similar compounds involves a range of reactions, including N-chlorination and Lossen rearrangement, which are critical for understanding their behavior in biological and environmental contexts. N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea has been used for efficient N-chlorination, demonstrating these compounds' potential for further chemical modifications (M. Sathe et al., 2007).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-2-21-12-6-3-10(4-7-12)18-15(20)19-11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTHHRXYTWDYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)urea

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